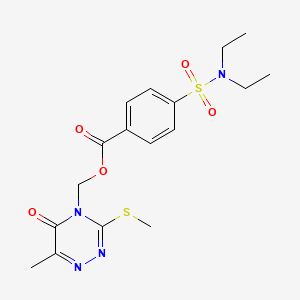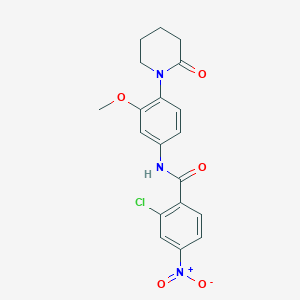
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound ‘2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including drug discovery and development, molecular biology studies, and material science advancements1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found12.
Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources1.
Scientific Research Applications
Synthesis and Characterization
Research has led to the discovery and optimization of novel pyridazin-3-one derivatives, showing potential in the treatment of attentional and cognitive disorders due to their high affinity and selectivity for histamine H3 receptors. These compounds exhibit ideal pharmaceutical properties for CNS drugs, highlighting their significance in medicinal chemistry (R. Hudkins et al., 2011).
Antimicrobial and Antioxidant Applications
Studies have synthesized novel pyridine and fused pyridine derivatives, demonstrating moderate to good antimicrobial and antioxidant activities. These findings indicate the compound's derivatives as potential candidates for developing new antimicrobial agents (E. M. Flefel et al., 2018).
Anticancer and Antitumor Potentials
The synthesis of new heterocyclic compounds, including pyrimidinones and oxazinones, has been explored for their anticancer activities. Some of these synthesized compounds have shown satisfactory activity against a panel of human tumor cell lines, suggesting their use in developing new anticancer therapies (S. Shaker et al., 2016).
Insecticidal Effects
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research opens new avenues for developing environmentally friendly insecticides (A. Fadda et al., 2017).
Solubility and Drug Formulation
The solubility and thermodynamics of related pyridazinone derivatives have been studied in various solvents at different temperatures. These studies are crucial for improving the formulation and bioavailability of pharmaceutical compounds, addressing the challenges of poor aqueous solubility and toxicity (M. Imran et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-5-4-6-15(11-14)22-20(25)13-28-21-10-8-18(23-24-21)17-12-16(26-2)7-9-19(17)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDXKIROGZXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)


![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)




